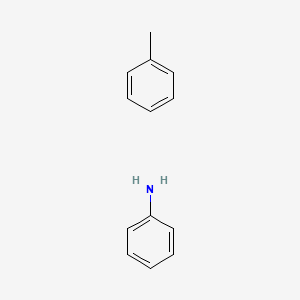

Aniline--toluene (1/1)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aniline–toluene (1/1) is a binary mixture of aniline and toluene in equal proportions. Aniline, also known as phenylamine or aminobenzene, is an aromatic amine with the formula C6H5NH2. Toluene, also known as methylbenzene, is an aromatic hydrocarbon with the formula C7H8. This mixture is significant in various industrial and research applications due to the unique properties and reactivity of both components.

Synthetic Routes and Reaction Conditions:

Aniline: Aniline is typically synthesized through the reduction of nitrobenzene using iron filings and hydrochloric acid. Another method involves the catalytic hydrogenation of nitrobenzene.

Toluene: Toluene is primarily obtained from the catalytic reforming of naphtha during petroleum refining. It can also be produced through the toluene disproportionation process, where toluene is converted into benzene and xylene.

Industrial Production Methods:

Aniline: Industrial production of aniline involves the catalytic hydrogenation of nitrobenzene using a metal catalyst such as palladium or platinum.

Toluene: Toluene is produced on a large scale through catalytic reforming and steam cracking of hydrocarbons in the petrochemical industry.

Types of Reactions:

Oxidation: Aniline can undergo oxidation to form azobenzene, nitrosobenzene, and other derivatives. Toluene can be oxidized to benzaldehyde and benzoic acid.

Reduction: Aniline can be reduced to cyclohexylamine. Toluene is less commonly reduced but can form methylcyclohexane under specific conditions.

Substitution: Aniline undergoes electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. Toluene also undergoes similar reactions, with the methyl group directing the substitution to the ortho and para positions.

Common Reagents and Conditions:

Aniline: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Toluene: Reagents include potassium permanganate for oxidation and halogens for substitution reactions.

Major Products:

Aniline: Major products include nitroaniline, sulfanilic acid, and halogenated anilines.

Toluene: Major products include benzaldehyde, benzoic acid, and halogenated toluenes.

Scientific Research Applications

Aniline–toluene (1/1) has diverse applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis and polymerization reactions.

Biology: Aniline derivatives are used in the synthesis of dyes and pigments for biological staining.

Medicine: Aniline is a precursor in the synthesis of pharmaceuticals, including paracetamol.

Industry: Toluene is used as a solvent in paints, coatings, and adhesives. Aniline is used in the production of polyurethane foams and rubber processing chemicals.

Mechanism of Action

The mechanism of action of aniline involves its ability to undergo electrophilic substitution reactions due to the presence of the amino group, which activates the benzene ring. Toluene’s mechanism involves its methyl group, which also activates the benzene ring towards electrophilic substitution. Both compounds can interact with various molecular targets and pathways, influencing their reactivity and applications.

Comparison with Similar Compounds

Aniline: Similar compounds include other aromatic amines such as N-methylaniline and diphenylamine.

Toluene: Similar compounds include other aromatic hydrocarbons such as benzene and xylene.

Uniqueness:

Aniline: Unique due to its amino group, which makes it highly reactive in electrophilic substitution reactions.

Toluene: Unique due to its methyl group, which enhances its reactivity and makes it a versatile solvent and chemical intermediate.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for assessing the purity and molar ratio of an aniline-toluene (1:1) mixture?

To ensure accurate characterization, researchers should employ gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify component ratios and detect impurities. Nuclear magnetic resonance (NMR) spectroscopy can verify the molar ratio via integration of aromatic proton signals (aniline: δ ~6.5–7.5 ppm; toluene: δ ~7.1–7.3 ppm). UV/Vis spectroscopy (λmax ~235–288 nm for aniline derivatives) may identify contaminants . For reproducibility, document solvent preparation protocols and calibration standards rigorously .

Q. How should researchers design experiments to measure the phase behavior of aniline-toluene mixtures under varying temperatures and pressures?

Design a phase-diagram study using a sealed equilibrium cell with controlled temperature (±0.1°C) and pressure (±1 kPa). Monitor phase transitions via turbidity measurements or refractive index changes. Validate results against thermodynamic models (e.g., NRTL, Wilson) to account for non-ideal interactions . Include replicate trials and statistical error analysis to ensure robustness .

Advanced Research Questions

Q. How can thermodynamic models like Wilson or NRTL be applied to predict the activity coefficients in aniline-toluene mixtures, and what parameters are critical for accurate modeling?

Local composition models (e.g., Wilson, NRTL) require binary interaction parameters derived from vapor-liquid equilibrium (VLE) data. For aniline-toluene, fit parameters using experimental activity coefficients at infinite dilution and account for hydrogen bonding in aniline. The nonrandomness parameter (α12 in NRTL) must be optimized to capture asymmetric mixing behavior . Cross-validate predictions with experimental data to refine model accuracy .

Q. What methodologies are effective in resolving contradictions between experimental data and literature values for physical properties (e.g., density, viscosity) of aniline-toluene mixtures?

Conduct a meta-analysis of literature sources to identify measurement discrepancies. Replicate conflicting experiments under standardized conditions (e.g., ASTM methods). Use control samples (e.g., pure toluene or aniline) to isolate instrument errors. Apply multivariate regression to assess systematic biases in historical datasets . Document methodological variations (e.g., temperature calibration, purity standards) that may explain inconsistencies .

Q. How can researchers optimize spectroscopic characterization (e.g., NMR, IR) for aniline-toluene systems to mitigate solvent interference and signal overlap?

For <sup>1</sup>H NMR, use deuterated solvents (e.g., DMSO-d6) to suppress toluene’s proton signals. In IR spectroscopy, employ difference spectroscopy by subtracting toluene’s spectrum from the mixture. For quantitative analysis, integrate characteristic peaks (e.g., aniline’s N-H stretch at ~3400 cm<sup>-1</sup>) and validate with external calibration curves . Advanced techniques like 2D NMR (e.g., HSQC) can resolve overlapping aromatic signals .

Q. What experimental strategies are recommended for studying the kinetic stability of aniline-toluene mixtures under oxidative or photolytic conditions?

Design accelerated aging studies using controlled UV exposure or elevated oxygen concentrations. Monitor degradation products (e.g., nitrobenzene from aniline oxidation) via GC-MS or HPLC-MS. Compare degradation rates with Arrhenius modeling to extrapolate long-term stability. Include antioxidant additives (e.g., BHT) as experimental controls to isolate degradation pathways .

Q. Methodological Considerations

- Data Contradiction Analysis : Cross-reference primary literature and prioritize peer-reviewed studies over technical reports. Use tools like Cohen’s kappa to quantify inter-study agreement .

- Reproducibility : Adhere to Beilstein Journal guidelines for detailed experimental protocols, including equipment specifications and raw data archiving .

- Ethical Reporting : Disclose conflicts of interest and funding sources, as per Cayman Chemical’s analytical standards .

Properties

CAS No. |

676229-28-0 |

|---|---|

Molecular Formula |

C13H15N |

Molecular Weight |

185.26 g/mol |

IUPAC Name |

aniline;toluene |

InChI |

InChI=1S/C7H8.C6H7N/c1-7-5-3-2-4-6-7;7-6-4-2-1-3-5-6/h2-6H,1H3;1-5H,7H2 |

InChI Key |

ZYIFLKPDFLWFAE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1.C1=CC=C(C=C1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.